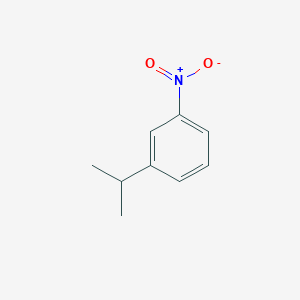

1-Isopropyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-nitro-3-propan-2-ylbenzene |

InChI |

InChI=1S/C9H11NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 |

InChI Key |

NRKSONABASVOGU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1-isopropyl-3-nitrobenzene

An In-depth Technical Guide to 1-isopropyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 6526-74-5), a key nitroaromatic compound.[1][2][3] It is intended for researchers, chemists, and professionals in drug development and materials science. This document delves into the core physical and chemical properties, established synthesis protocols, reactivity, spectroscopic characteristics, and critical safety and handling procedures for this compound. By integrating theoretical principles with practical experimental insights, this guide serves as an essential resource for the effective and safe utilization of this compound in a laboratory and industrial context.

Compound Identification and Structure

This compound is an aromatic compound characterized by an isopropyl group and a nitro group attached to a benzene ring at the meta position.

-

Systematic Name: 1-(1-methylethyl)-3-nitrobenzene[3]

-

Common Synonyms: m-Nitrocumene, 3-Nitrocumene, 3-Isopropylnitrobenzene

-

Molecular Weight: 165.19 g/mol [2]

-

Chemical Structure:

Physical Properties

The physical state and solubility of this compound are dictated by its molecular structure, which combines a nonpolar isopropylbenzene backbone with a highly polar nitro group. The data presented below has been aggregated from various chemical data repositories.

| Property | Value | Source |

| Boiling Point | 224.4°C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.533 | [1] |

| Flash Point | 83.3°C | [1] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| LogP (octanol/water) | 3.24 | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the electron-donating isopropyl group and the strongly electron-withdrawing nitro group.

Electronic Effects and Ring Activation

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is an ortho-, para-director and a weak activator for electrophilic aromatic substitution due to hyperconjugation and inductive effects.[5]

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[6] Its strong electron-withdrawing nature is a result of resonance and inductive effects, which significantly reduce the electron density of the aromatic ring.[6]

The presence of the potent deactivating nitro group makes the benzene ring in this compound significantly less nucleophilic and thus less reactive towards electrophiles compared to cumene itself.[7]

Key Reactions

-

Reduction of the Nitro Group: The most significant reaction for this class of compounds is the reduction of the nitro group to an amine. This transformation is fundamental for the synthesis of 3-isopropylaniline (m-cumidine), a valuable industrial intermediate.[4] Various reducing agents can be employed, including metal catalysts like Raney Nickel with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

-

Electrophilic Aromatic Substitution: Further substitution on the ring is challenging due to the deactivating effect of the nitro group.[7][8] If a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The isopropyl group directs ortho/para, while the nitro group directs meta. The positions ortho to the isopropyl group (4- and 6-) and meta to the nitro group (also 4- and 6-) are the most likely sites for substitution, though harsh reaction conditions would be required.

Synthesis and Manufacturing

The primary industrial synthesis of nitrocumene isomers involves the direct nitration of cumene (isopropylbenzene).[9][10] An alternative theoretical route, the Friedel-Crafts alkylation of nitrobenzene, is not viable.

Primary Synthesis: Nitration of Cumene

The reaction of cumene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yields a mixture of nitrocumene isomers.[9][11]

Mechanism:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the cumene ring attacks the nitronium ion. The isopropyl group, being an ortho-, para-director, leads to the formation of primarily 4-nitrocumene and 2-nitrocumene.[5][12]

-

Isomer Distribution: While the para-isomer is typically the major product due to less steric hindrance, the meta-isomer (this compound) is also formed as a minor product.[9] Separation of these isomers is usually accomplished by distillation.[9]

Caption: General laboratory safety workflow for handling chemicals.

Conclusion

This compound is a compound whose properties are defined by the meta-positioning of an activating isopropyl group and a deactivating nitro group. Its synthesis is primarily achieved through the nitration of cumene, a reaction that produces a mixture of isomers requiring purification. Understanding its physical constants, spectroscopic signatures, and reactivity is crucial for its application as a chemical intermediate, particularly in the synthesis of 3-isopropylaniline. Adherence to strict safety protocols is mandatory when handling this and other nitroaromatic compounds.

References

-

This compound | CAS#:6526-74-5 | Chemsrc. (2025). Retrieved from [Link]

-

STUDY AND SELECTION OF THE PROCESS FOR PRODUCTION OF P-CUMIDINE. (n.d.). IJCRT.org. Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. (n.d.). Allen. Retrieved from [Link]

-

Cumene can be nitrated using a mixture of concentrated nitric and sulfuric acids. (2021). Filo. Retrieved from [Link]

- Mononitration of Cumene. (1951). Industrial and Engineering Chemistry, 43(10), 2355–2364.

-

This compound | C9H11NO2 | CID 591251. (n.d.). PubChem. Retrieved from [Link]

-

Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Request PDF: Regioselective nitration of cumene to 4-nitro cumene using nitric acid over solid acid catalyst. (2025). ResearchGate. Retrieved from [Link]

-

Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

-

1-ISOPROPYL-4-NITROBENZENE CAS#: 1817-47-6. (n.d.). ChemWhat. Retrieved from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

-

1-Isopropyl-2-nitro-benzene - ChemBK. (2024). Retrieved from [Link]

-

Zinc-Finger 5 Is an Activation Domain in the Saccharomyces cerevisiae Stress-Responsive Transcription Factor Fzf1. (n.d.). MDPI. Retrieved from [Link]

-

NITROBENZENE | 98-95-3 CAS | Loba Chemie. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 6526-74-5 [chemicalbook.com]

- 4. This compound | CAS#:6526-74-5 | Chemsrc [chemsrc.com]

- 5. Buy 1-Isopropyl-2-nitrobenzene | 6526-72-3 [smolecule.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. [allen.in]

- 8. echemi.com [echemi.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Cumene can be nitrated using a mixture of concentrated nitric and sulfuri.. [askfilo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective nitration of cumene to 4-nitro cumene using nitric acid over solid acid catalyst | Sigma-Aldrich [sigmaaldrich.com]

Foreword: The Imperative of Unambiguous Structural Confirmation

An In-depth Technical Guide for the Structural Analysis and Confirmation of 1-isopropyl-3-nitrobenzene

In the realms of chemical synthesis, drug discovery, and materials science, the precise molecular structure of a compound is its fundamental identity. An error in isomeric assignment can lead to drastically different chemical reactivity, biological activity, or material properties. This is particularly true for substituted nitroaromatic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The presence of ortho, meta, or para isomers, often arising from the same synthetic pot, necessitates a rigorous and multi-faceted analytical approach to confirm the intended structure.

This guide provides a comprehensive, field-proven workflow for the definitive structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of complex datasets, and the creation of a self-validating system of evidence. The core principle is one of orthogonality: employing multiple, independent analytical methods whose collective results converge on a single, unambiguous structural assignment.

Foundational Characterization: Molecular Formula and Physicochemical Properties

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. For this compound (CAS: 6526-74-5), these initial data points provide the fundamental constraints for all subsequent structural hypotheses.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3][5] |

| Monoisotopic Mass | 165.078978594 Da | [3] |

| Boiling Point | 224.4°C at 760 mmHg | [6] |

| Density | 1.091 g/cm³ | [6] |

A plausible synthetic route, such as the deamination of 4-isopropylnitroaniline via a diazonium intermediate, informs the analyst of potential isomeric impurities, primarily the ortho- and para- substituted analogs, which must be distinguished from the target meta-isomer.[7]

The Orthogonal Analytical Workflow

A robust structural confirmation relies on an integrated, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to first confirm the molecular mass and elemental composition, then identify the constituent functional groups, and finally, assemble the precise atomic connectivity.

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: The First Gate of Confirmation

Expertise & Causality: Mass spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary function is to confirm the molecular weight of the analyte, immediately verifying that the compound of interest is present. For a molecule of this size, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, providing both retention time for purity assessment and the mass spectrum for identity. The choice of High-Resolution Mass Spectrometry (HRMS) is a critical step for trustworthiness; by providing a highly accurate mass measurement, it allows for the unambiguous determination of the elemental formula, distinguishing C₉H₁₁NO₂ from any other potential elemental combination of a similar nominal mass.

Expected Mass Spectrum Data

| Ion | m/z (Predicted) | Identity | Rationale |

| [M]⁺• | 165 | Molecular Ion | Corresponds to the molecular weight of C₉H₁₁NO₂. |

| [M-15]⁺ | 150 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety to form a stable secondary benzylic cation. This is expected to be a prominent peak.[8] |

| [M-46]⁺ | 119 | [M-NO₂]⁺ | Loss of the nitro group. |

| [C₇H₇]⁺ | 91 | Tropylium ion | Common rearrangement fragment in alkylbenzenes. |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method:

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram for purity and examine the mass spectrum of the peak of interest. Compare the fragmentation pattern to the expected values. For HRMS, ensure the measured mass of the molecular ion is within 5 ppm of the theoretical mass (165.078978594 Da).

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS confirms mass, Infrared (IR) spectroscopy confirms the presence of key functional groups. Its power lies in identifying the specific covalent bonds within the molecule through their characteristic vibrational frequencies. For this compound, the most critical absorptions are the strong, distinct stretches of the nitro group (N-O) and the patterns indicative of a meta-substituted aromatic ring. Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation and high reproducibility.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[9] |

| 2970-2870 | C-H Stretch | Alkyl (sp³) | Confirms the isopropyl group. |

| 1550-1475 | N-O Asymmetric Stretch | Nitroaromatic | Key diagnostic peak for the nitro group. Expected to be very strong. [10] |

| 1360-1290 | N-O Symmetric Stretch | Nitroaromatic | Key diagnostic peak for the nitro group. Strong intensity. [10] |

| ~1600, ~1475 | C=C Stretch | Aromatic | Confirms the benzene ring backbone. |

| 810-750 & 710-690 | C-H Out-of-Plane Bend | Meta-disubstituted Aromatic | The presence of bands in these regions is strongly indicative of a 1,3-substitution pattern.[9] |

Protocol: FTIR-ATR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify and label the key absorption bands, paying special attention to the N-O stretching frequencies and the out-of-plane bending region for the substitution pattern.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity. While MS confirms the formula and IR confirms functional groups, only NMR can definitively map out the proton and carbon skeleton, thereby distinguishing between the meta, ortho, and para isomers. The electron-withdrawing nature of the nitro group and the electron-donating nature of the isopropyl group create a unique electronic environment, resulting in a predictable and diagnostic chemical shift and splitting pattern for the meta-isomer that is distinct from its counterparts.[11]

¹H NMR: Mapping the Proton Environment

The key to distinguishing the 1,3- (meta) substitution pattern lies in the multiplicity and relative chemical shifts of the four aromatic protons.

-

Isopropyl Group: Will appear as a sharp doublet (6H) for the two equivalent methyl groups and a septet (1H) for the lone methine proton, a classic signature pattern.

-

Aromatic Region: This is the diagnostic "fingerprint" region.

-

H2: The proton between the two substituents will be a singlet (or a finely split triplet) and the most downfield due to the deshielding effect of the adjacent nitro group.

-

H4 & H6: These protons are ortho to one substituent and meta to the other, appearing as distinct doublets or triplets.

-

H5: This proton is para to the nitro group and will be the most upfield of the aromatic signals.

-

¹³C NMR: The Carbon Skeleton

This technique confirms the number of unique carbon environments. For the C₂-symmetric meta isomer, we expect to see 8 distinct signals (4 aromatic CH, 2 aromatic quaternary, and 2 alkyl).

Predicted NMR Data for this compound

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.1 | s (or t) | 1H | H2 |

| ¹H | ~7.8 | d | 1H | H6 |

| ¹H | ~7.5 | t | 1H | H5 |

| ¹H | ~7.4 | d | 1H | H4 |

| ¹H | ~3.1 | septet | 1H | -CH(CH₃)₂ |

| ¹H | ~1.3 | d | 6H | -CH(CH₃)₂ |

| ¹³C | ~149 | Quaternary | - | C3 (C-NO₂) |

| ¹³C | ~148 | Quaternary | - | C1 (C-isopropyl) |

| ¹³C | ~135 | CH | - | C5 |

| ¹³C | ~129 | CH | - | C6 |

| ¹³C | ~123 | CH | - | C2 |

| ¹³C | ~121 | CH | - | C4 |

| ¹³C | ~34 | CH | - | -CH(CH₃)₂ |

| ¹³C | ~24 | CH₃ | - | -CH(CH₃)₂ |

Note: Predicted shifts are estimates based on substituent effects and may vary slightly based on solvent and concentration.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure all carbon signals appear as singlets. A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals.

-

Advanced Confirmation (Optional but Recommended): If any ambiguity remains, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link all proton and carbon signals, providing an unbreakable chain of evidence for the proposed structure.

Caption: Logic flow for confirming isomerism using NMR techniques.

Conclusion: A Self-Validating Structural Dossier

The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. Mass spectrometry confirms the elemental formula C₉H₁₁NO₂. Infrared spectroscopy validates the presence of the required nitro, aromatic, and alkyl functional groups. Finally, NMR spectroscopy provides the definitive, high-resolution map of the atomic framework, unambiguously establishing the 1,3- substitution pattern and distinguishing the target molecule from its isomers. This integrated dossier of evidence constitutes a self-validating system, meeting the highest standards of scientific integrity required in research and industrial applications.

References

-

Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. PubMed - NIH. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6526-74-5. Chemsrc.com. Available at: [Link]

-

Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structure of common nitroaromatic compounds. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. ChemBK.com. Available at: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Nishino, S. F., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of D. 3-isopropylnitrobenzene. PrepChem.com. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). HMDB.ca. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

Wang, J., et al. (2019). ZnNb2O6 fibre surface as an efficiently product-selective controller for near-UV-light-induced nitrobenzene reduction reaction. The Royal Society of Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. ucalgary.ca. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylnitrobenzene. PubChem. Available at: [Link]

-

Michigan State University. (n.d.). Spectroscopy Infrared Spectra. MSU.edu. Available at: [Link]

-

NIST. (n.d.). 1-Ethyl-3-nitrobenzene. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-(1-methylethyl)-4-nitro-. NIST WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 6526-74-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) MS [m.chemicalbook.com]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Characterization of 1-isopropyl-3-nitrobenzene: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for 1-isopropyl-3-nitrobenzene (also known as m-nitrocumene), a key intermediate in various chemical syntheses. As experimental spectra for this specific isomer are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This approach, grounded in data from analogous compounds, offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique electronic and steric environment that dictates its spectroscopic signature. The molecule consists of a benzene ring substituted with an isopropyl group at position C1 and a nitro group at position C3.

-

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deshields the protons and carbons on the aromatic ring, particularly those at the ortho and para positions relative to itself.

-

The Isopropyl Group (-CH(CH₃)₂): This is a weak electron-donating group through induction and hyperconjugation. It tends to shield the aromatic ring, exerting its primary influence on the ortho and para positions.

The interplay of these opposing electronic effects, along with the specific meta substitution pattern, allows for a predictable and distinct set of spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts are based on the additive effects of the nitro and isopropyl substituents on a benzene ring (starting from δ ≈ 7.34 ppm).

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| H-2 | ~8.10 | Singlet (or narrow triplet) | 1H | Located ortho to both the nitro group and the isopropyl group. The strong deshielding from the adjacent nitro group dominates, shifting it significantly downfield. |

| H-4 | ~7.95 | Doublet of doublets | 1H | Positioned ortho to the nitro group and para to the isopropyl group. It experiences strong deshielding from the nitro group. |

| H-5 | ~7.55 | Triplet | 1H | Situated meta to both substituents, making it the most shielded of the aromatic protons. It appears as a triplet due to coupling with H-4 and H-6. |

| H-6 | ~7.65 | Doublet of doublets | 1H | Located para to the nitro group and ortho to the isopropyl group. It is deshielded by the nitro group, but to a lesser extent than the protons at positions 2 and 4. |

| -CH (isopropyl) | ~3.15 | Septet | 1H | This methine proton is split into a septet by the six equivalent methyl protons. Its chemical shift is slightly downfield due to the proximity of the aromatic ring. |

| -CH₃ (isopropyl) | ~1.30 | Doublet | 6H | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The predicted chemical shifts are based on substituent chemical shift (SCS) effects on the benzene carbons (starting from δ ≈ 128.5 ppm).

Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired on the same sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence is standard, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-1 (ipso, -CH(CH₃)₂) | ~150 | The attachment of the isopropyl group causes a significant downfield shift. |

| C-2 | ~123 | This carbon is shielded relative to benzene due to its ortho position to the electron-donating isopropyl group and meta to the nitro group. |

| C-3 (ipso, -NO₂) | ~148 | The direct attachment of the electronegative nitro group causes a strong deshielding effect. |

| C-4 | ~121 | This carbon is strongly deshielded by the ortho nitro group. |

| C-5 | ~129 | As it is meta to both groups, its chemical shift is close to that of unsubstituted benzene. |

| C-6 | ~135 | Deshielded due to its para position relative to the nitro group. |

| -CH (isopropyl) | ~34 | Typical chemical shift for a methine carbon attached to an aromatic ring. |

| -CH₃ (isopropyl) | ~24 | Typical chemical shift for methyl carbons in an isopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol (Typical): The spectrum would be obtained from a thin film of the neat liquid sample between two salt (NaCl or KBr) plates using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100-3000 | C-H Aromatic Stretch | Medium | Indicates the presence of C-H bonds on the benzene ring. |

| 2970-2870 | C-H Aliphatic Stretch | Strong | Corresponds to the C-H bonds of the isopropyl group. |

| 1530-1515 | N-O Asymmetric Stretch | Strong | A characteristic and intense band confirming the presence of the nitro group.[1] |

| 1355-1345 | N-O Symmetric Stretch | Strong | The second key vibrational band for the nitro group.[1] |

| 1610, 1475 | C=C Aromatic Stretch | Medium-Weak | Skeletal vibrations of the benzene ring. |

| 880-800 | C-H Out-of-Plane Bend | Strong | Bending vibration characteristic of 1,3-disubstituted (meta) benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Experimental Protocol (Typical): The sample would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS), and ionized using Electron Ionization (EI) at 70 eV. The instrument would then separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

The molecular ion ([M]⁺˙) for this compound is expected at m/z = 165 , corresponding to its molecular weight. The fragmentation is predicted to be dominated by the loss of a methyl group to form a stable benzylic carbocation.

Table of Predicted Major Fragments:

| m/z | Proposed Fragment | Formula | Rationale for Formation |

| 165 | Molecular Ion | [C₉H₁₁NO₂]⁺˙ | The intact molecule after ionization. |

| 150 | [M - CH₃]⁺ | [C₈H₈NO₂]⁺ | Base Peak. Loss of a methyl radical from the isopropyl group to form a highly stable secondary benzylic cation. |

| 119 | [M - NO₂]⁺ | [C₉H₁₁]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Rearrangement and loss of C₂H₄ from the [M - NO₂]⁺ fragment. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the isopropyl group from the [M - NO₂]⁺ fragment. |

Predicted Fragmentation Pathway Diagram:

Caption: Predicted EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis

The collective interpretation of these predicted spectra provides a comprehensive and self-validating profile for this compound. The ¹H and ¹³C NMR spectra establish the carbon skeleton and the relative positions of the substituents. The IR spectrum confirms the presence of the key nitro and isopropyl functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the characteristic loss of a methyl group to form a stable benzylic cation as the most prominent feature. Together, these data points form a unique spectroscopic fingerprint for the confident identification of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education, 7(3), 221-226. [Link]

-

NIST. o-Nitrocumene. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-(1-methylethyl)-4-nitro-. NIST Chemistry WebBook. [Link]

-

SpectraBase. Nitrobenzene. [Link]

Sources

An In-depth Technical Guide to 1-Isopropyl-3-nitrobenzene: Synthesis, Reactivity, and Applications

Introduction

1-Isopropyl-3-nitrobenzene, also known by its IUPAC name, is a substituted aromatic nitro compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an isopropyl group and a nitro group at the meta position on a benzene ring, imparts a unique reactivity profile that is of significant interest to researchers and process chemists in the pharmaceutical, agrochemical, and specialty chemical industries.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and reaction protocols, mechanistic insights, and key applications, with a focus on its role in the development of more complex molecules.

Compound Identification and Properties

A clear identification of a chemical substance is paramount for scientific rigor and safety. The primary identifiers and key physicochemical properties of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6526-74-5 | [2][3] |

| Synonyms | m-Nitrocumene, 3-Nitrocumene, 3-Isopropylnitrobenzene | [3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

The physical properties of this compound are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Boiling Point | 224.4°C at 760 mmHg | [3] |

| Density | 1.091 g/cm³ | [3] |

| Flash Point | 83.3°C | [3] |

| Refractive Index | 1.533 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A notable laboratory-scale preparation involves the deamination of 4-isopropylnitroaniline. This process is a multi-step transformation that leverages classical organic reactions.

Experimental Protocol: Synthesis via Deamination

This protocol describes the synthesis of this compound from 4-isopropylnitroaniline. The reaction proceeds via the formation of a diazonium salt, which is subsequently removed.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3.56 g of 4-isopropylnitroaniline in 580 mL of ethanol in a suitable reaction vessel equipped with a stirrer.

-

Acidification: Slowly add 30.4 mL of concentrated sulfuric acid to the stirred solution. This step is exothermic and should be performed with care.

-

Diazotization: Heat the reaction mixture to reflux. Prepare a solution of 16 g of sodium nitrite in 25 mL of water and add it dropwise to the refluxing mixture over a period of 5 minutes. The formation of the diazonium salt is a critical step.[5][6]

-

Reaction Completion: Continue heating at reflux for 1 hour to ensure the complete conversion of the diazonium intermediate.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add 250 mL of water and 1200 mL of chloroform. Separate the organic layer.

-

Extraction: Extract the aqueous layer with an additional 230 mL of chloroform to recover any remaining product.

-

Washing and Drying: Combine the chloroform layers and wash with 250 mL of water. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Remove the chloroform by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Mechanistic Rationale

The causality behind the experimental choices lies in the controlled formation and subsequent removal of the amino group. The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary aromatic amine to form a diazonium salt.[5] Heating this intermediate in the presence of ethanol leads to the replacement of the diazonium group with a hydrogen atom, a process known as hydro-de-diazotization. Sulfuric acid provides the necessary acidic environment for the diazotization reaction. The extensive work-up with chloroform extraction is necessary to isolate the non-polar product from the aqueous reaction medium.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the electronic effects of its two substituents. The isopropyl group is a weak activating group and an ortho-, para- director, while the nitro group is a strong deactivating group and a meta- director. This electronic tug-of-war makes the aromatic ring significantly less reactive towards electrophilic aromatic substitution than benzene.

Reduction to 3-Isopropylaniline

The most significant reaction of this compound in the context of drug development and fine chemical synthesis is its reduction to 3-isopropylaniline.[7][8] This transformation is a key step in introducing an amino group, a common pharmacophore, onto the isopropylbenzene scaffold. The Béchamp reduction, using iron in acidic media, is a classic and effective method for this conversion.[9][10]

Experimental Protocol: Béchamp Reduction

This protocol details the reduction of this compound to 3-isopropylaniline.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, dissolve 2 g (0.012 mol) of this compound in 300 mL of 50% aqueous ethanol.

-

Addition of Iron: Add 23 g of iron powder to the solution with vigorous stirring.

-

Initiation: Heat the mixture to reflux. Prepare a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol and add 13.5 mL of this solution to the refluxing mixture.

-

Reaction Progression: Maintain reflux and stirring for 30 minutes.

-

Basification: After the reaction period, make the mixture basic with a 2.5 N sodium hydroxide solution.

-

Purification: The product, 3-isopropylaniline, is isolated by steam distillation, followed by extraction of the distillate with chloroform and subsequent vacuum distillation of the concentrated extract.

Mechanistic Considerations

The Béchamp reduction involves the transfer of electrons from iron metal to the nitro group in an acidic environment.[11][12] The acid serves to generate ferrous ions and to protonate the intermediates. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. This method is highly chemoselective for the nitro group, leaving other functional groups that might be present on the molecule intact.[9] The use of iron is advantageous due to its low cost and environmental friendliness compared to other reducing agents like tin or zinc.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons and a septet for the methine proton of the isopropyl group. The aromatic region will display a complex pattern for the four protons on the substituted ring, with signals shifted downfield due to the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl and methine carbons of the isopropyl group. In the aromatic region, six signals are expected, with the carbon attached to the nitro group being the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically appearing in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[13]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the isopropyl group.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to 3-isopropylaniline.[14] This aniline derivative is a versatile building block in the synthesis of a wide array of target molecules.[7]

-

Pharmaceuticals: 3-Isopropylaniline is used in the preparation of various biomolecular inhibitors and active pharmaceutical ingredients (APIs).[1][7] The presence of the isopropyl and amine functionalities allows for further chemical modifications to generate libraries of compounds for drug discovery screening.[15]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[8]

-

Dyes and Pigments: It is also utilized in the manufacturing of dyes.[8]

The strategic placement of the functional groups in 3-isopropylaniline, derived from this compound, makes it a valuable synthon for constructing complex molecular architectures.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a key chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its primary importance stems from its efficient conversion to 3-isopropylaniline, a crucial building block for the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, as outlined in this guide, is essential for its safe and effective utilization in research and development settings.

References

- Béchamp reduction. (n.d.). In Grokipedia.

-

Chemists' Guide to Béchamp Reduction. (n.d.). Scribd. Retrieved from [Link]

-

Béchamp reduction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018, November 16). ResearchGate. Retrieved from [Link]

-

Bechamp Reduction. (2017, May 16). Chem-Station Int. Ed. Retrieved from [Link]

-

ORTHO-NITROCUMENE. (2024, April 9). ChemBK. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

-

Nitro Cumene. (n.d.). VM Minerals. Retrieved from [Link]

-

This compound. (2025, September 11). Chemsrc. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Benzene, 1-(1-methylethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Exploring the Market Prospect of 4-Nitrocumene: A Feasibility Analysis from a Leading Manufacturer. (2023, April 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Isopropylnitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Synthesis and Properties of 3-Nitro-2H-chromenes. (2013, December). ResearchGate. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzene, 1-(1-methylethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Isopropyl-3-methylbenzene. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1,3-Diisopropylbenzene. (n.d.). SpectraBase. Retrieved from [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14). Drug Discovery and Development. Retrieved from [Link]

-

Nitrite reaction with aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... (n.d.). ResearchGate. Retrieved from [Link]

-

The nitrous acid deamination of methyl 4-amino-4-deoxy-2,3-O-isopropylidene-α-L-talo- and -mannopyranosides. (n.d.). Journal of the Chemical Society D. Retrieved from [Link]

-

Isopropyl 4-nitrobenzoate. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis process of 4-amino antipyrine product and preparation method... (n.d.). Google Patents.

-

Synthesis method of 4-aminoantipyrine. (2021, October 24). Alfa Chemical Co., Ltd. Retrieved from [Link]

Sources

- 1. vmminerals.in [vmminerals.in]

- 2. This compound | 6526-74-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-nitrocumene [chemicalbook.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-ISOPROPYLANILINE | 5369-16-4 [chemicalbook.com]

- 8. Buy 3-Isopropylaniline | 5369-16-4 [smolecule.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. This compound | CAS#:6526-74-5 | Chemsrc [chemsrc.com]

- 15. chemscene.com [chemscene.com]

The Elusive Meta Isomer: A Technical Guide to the Discovery and Synthesis of 1-Isopropyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the challenging synthesis and historical context of 1-isopropyl-3-nitrobenzene, a seemingly simple molecule that defies straightforward preparation. Due to the directing effects of the isopropyl group in electrophilic aromatic substitution, direct nitration of cumene yields only trace amounts of the meta isomer. This guide elucidates the foundational principles governing this regioselectivity and details the more practical, albeit indirect, synthetic pathways that have been developed. We will explore the historical landscape of aromatic nitration, provide a detailed, step-by-step protocol for a viable laboratory synthesis via a Sandmeyer-type reaction, and present key characterization data. This document serves as a comprehensive resource for researchers encountering the unique challenges posed by the synthesis of meta-substituted isopropylarenes.

Introduction: The Challenge of the Meta Isomer

The synthesis of substituted aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. While the introduction of functional groups onto an aromatic ring is often perceived as a routine procedure, the regiochemical outcome is strictly governed by the electronic and steric nature of the substituents already present. The case of this compound (also known as m-nitrocumene) provides a compelling illustration of these fundamental principles and the necessity for indirect synthetic strategies when the desired isomer is not favored by conventional electrophilic aromatic substitution.

Direct nitration of cumene (isopropylbenzene) with a mixture of nitric and sulfuric acids, the archetypal method for generating nitroaromatics, overwhelmingly yields a mixture of the ortho and para isomers, with the meta isomer constituting a mere 1-2% of the product mixture. This is a direct consequence of the isopropyl group being an ortho, para-directing activator. This inherent challenge has shaped the synthetic approaches to this compound, steering chemists away from direct functionalization and towards multi-step, strategic syntheses.

Historical Perspective: The Dawn of Aromatic Nitration and the Rise of Indirect Methods

The history of this compound's synthesis is intrinsically linked to the broader development of aromatic chemistry in the 19th century. The first aromatic nitration, that of benzene to nitrobenzene, was reported by Eilhard Mitscherlich in 1834 using fuming nitric acid[1]. The subsequent introduction of "mixed acid" (a combination of nitric and sulfuric acids) by Mansfield provided a more potent and versatile nitrating agent, paving the way for the synthesis of a vast array of nitroaromatic compounds[1].

Early investigations into the nitration of substituted benzenes quickly established the empirical rules of substituent effects. It became evident that alkyl groups, such as the isopropyl group, directed incoming electrophiles to the ortho and para positions. This understanding, while crucial for predicting the major products of such reactions, also highlighted the difficulty in accessing meta-substituted isomers directly.

The solution to this synthetic puzzle emerged with the development of reactions that could transform one functional group into another, thereby altering the directing effect. A pivotal moment in this regard was the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer[2][3]. This reaction provided a reliable method for converting an aromatic amino group, via its diazonium salt, into a variety of other functional groups, including halides and cyanides[2][4][5]. While the classic Sandmeyer reaction does not directly introduce a nitro group, related transformations of diazonium salts have been developed to achieve this, offering a powerful indirect route to nitroaromatics that are inaccessible through direct nitration.

While a singular "discovery" of this compound is not prominently documented in the historical chemical literature, its synthesis would have become feasible following the establishment of these indirect methods. The logical and most practical approach involves starting with a precursor where the directing groups favor the desired substitution pattern, followed by functional group interconversion.

Synthetic Strategies: Overcoming the Ortho-Para Directing Influence

Given the impracticality of direct nitration, the synthesis of this compound necessitates a more strategic approach. The most viable and commonly employed method involves an indirect route starting from 3-isopropylaniline (m-aminocumene). This strategy circumvents the directing issue by introducing the nitro group via a Sandmeyer-type reaction.

The Flawed Paths: Why Direct Syntheses Fail

The direct nitration of cumene is a classic example of electrophilic aromatic substitution where the isopropyl group, an activating and ortho, para-directing substituent, dictates the position of the incoming nitro group. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the mixed acid, which is then attacked by the electron-rich aromatic ring of cumene.

The formation of the ortho and para isomers is favored due to the stabilization of the corresponding carbocation intermediates (arenium ions) by the electron-donating isopropyl group.

An alternative retrosynthetic analysis might suggest the Friedel-Crafts alkylation of nitrobenzene with an isopropyl halide. However, this approach is also unfeasible. The nitro group is a powerful deactivating group, making the aromatic ring electron-deficient and thus highly unreactive towards electrophilic attack by the carbocation generated in the Friedel-Crafts reaction. In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions.

The Viable Pathway: Synthesis from 3-Isopropylaniline

The most effective synthesis of this compound begins with 3-isopropylaniline. This precursor can be prepared through various methods, including the reduction of commercially available this compound, creating a potential for a cyclic process in industrial settings. The synthesis from 3-isopropylaniline involves two key steps: diazotization of the amino group followed by the introduction of the nitro group.

In the first step, 3-isopropylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

The resulting 3-isopropylbenzenediazonium salt is then subjected to a Sandmeyer-type reaction to introduce the nitro group. This can be achieved by treating the diazonium salt solution with an aqueous solution of sodium nitrite in the presence of a copper(I) oxide catalyst. This reaction proceeds via a radical mechanism, where the diazonium group is replaced by a nitro group.

Experimental Protocol: Laboratory Synthesis of this compound

The following protocol details a representative laboratory-scale synthesis of this compound from 3-isopropylaniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Isopropylaniline | 135.21 | 10.0 g | 0.074 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.6 g | 0.081 |

| Copper(I) Oxide (Cu₂O) | 143.09 | 1.0 g | 0.007 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.0 g (0.074 mol) of 3-isopropylaniline and 100 mL of deionized water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add 20 mL of concentrated sulfuric acid. The temperature should be maintained below 10 °C during the addition.

-

In a separate beaker, dissolve 5.6 g (0.081 mol) of sodium nitrite in 20 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline sulfate solution over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

-

Preparation of the Nitrating Solution:

-

In a 500 mL beaker, suspend 1.0 g of copper(I) oxide in 50 mL of deionized water.

-

In a separate flask, dissolve a significant excess of sodium nitrite (e.g., 20 g) in 50 mL of water and cool to 0 °C.

-

-

Sandmeyer-Type Nitration:

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) oxide suspension.

-

After the initial effervescence subsides, slowly add the cold, concentrated sodium nitrite solution to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. A dark oil should separate.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound as a pale yellow oil.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[6] |

| Molecular Weight | 165.19 g/mol [6] |

| Boiling Point | 224.4 °C at 760 mmHg[6] |

| Density | 1.091 g/cm³[6] |

| Refractive Index | 1.533[6] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and distinct signals for the aromatic protons in the meta-substituted pattern. The protons ortho to the nitro group will be the most downfield.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the carbons of the isopropyl group. The carbon bearing the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound serves as an excellent case study in the principles of electrophilic aromatic substitution and the necessity of strategic, multi-step synthetic design. While direct nitration of cumene is unproductive for obtaining the meta isomer, an indirect route commencing with 3-isopropylaniline via a Sandmeyer-type reaction provides a viable and efficient pathway. This technical guide has provided a historical context for the synthetic challenges, a detailed experimental protocol for its laboratory preparation, and key characterization data. For researchers in drug development and other fields requiring access to such meta-substituted building blocks, a thorough understanding of these synthetic nuances is paramount for the successful design and execution of their research endeavors.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]

-

Organic Chemistry Tutor. 21.03 Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Universitat de Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. 4-Isopropylnitrobenzene. [Link]

- Google Patents. CN101492378A - Improvement for production process for isopropyl aniline.

-

ChemBK. ORTHO-NITROCUMENE. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- Hoggett, J. G., et al. Nitration and aromatic reactivity. Cambridge University Press, 1971.

- Balci, Metin. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PrepChem.com. Synthesis of D. 3-isopropylnitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

The CORE Project. Organic Chemistry in the nineteenth century. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

Semantic Scholar. Process for the nitration of aromatic compounds (1996). [Link]

-

ChemBK. This compound. [Link]

-

Wikipedia. Nitration. [Link]

-

PubChem. o-Nitrocumene. [Link]

- Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)

-

Chemsrc. This compound | CAS#:6526-74-5. [Link]

-

NIST WebBook. Benzene, 1-(1-methylethyl)-4-nitro-. [Link]

-

J-GLOBAL. This compound | Chemical Substance Information. [Link]

- Google Patents.

Sources

- 1. rushim.ru [rushim.ru]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 1-isopropyl-3-nitrobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-isopropyl-3-nitrobenzene, a key intermediate in various synthetic applications, including drug development. The document begins with an examination of the molecule's physicochemical properties and the fundamental principles governing its solubility. A detailed, step-by-step protocol for the experimental determination of solubility via the isothermal equilibrium method is presented, emphasizing methodological rationale and self-validation. While specific quantitative solubility data for this compound across a broad range of organic solvents is not extensively published, this guide establishes a robust framework for its determination and interpretation, empowering researchers to generate reliable data. The guide concludes with critical safety and handling information.

Introduction to this compound

This compound (CAS 6526-74-5) is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, featuring a benzene ring substituted with a bulky, nonpolar isopropyl group and a highly polar nitro group, results in a molecule with distinct solubility characteristics. The interplay between the nonpolar hydrocarbon moiety and the polar nitro group dictates its interaction with various solvents. Understanding the solubility of this compound is paramount for its application in organic synthesis, particularly for reaction solvent selection, purification processes like crystallization, and formulation development in the pharmaceutical industry.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

-

Topological Polar Surface Area (TPSA): 45.8 Ų[1]

-

Hydrogen Bond Acceptor Count: 2[1]

The significant TPSA, contributed by the nitro group, suggests potential for polar interactions, while the isopropyl group and benzene ring provide a substantial nonpolar character.

Guiding Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex intermolecular forces at play.[2][3] For this compound, its solubility in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

A more quantitative approach to predicting solubility is offered by Hansen Solubility Parameters (HSP) .[4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A solvent and solute with similar HSP values are likely to be miscible.[5] While the specific HSP values for this compound are not readily published, its structure suggests it will have significant δD and δP components and a minimal δH component, as it can only act as a hydrogen bond acceptor. Therefore, it is predicted to be more soluble in solvents that share these characteristics, such as moderately polar to nonpolar organic solvents. Its solubility in highly polar, protic solvents like water is expected to be very low, a characteristic shared by the parent compound, nitrobenzene, which has a water solubility of approximately 1.9 g/L.[7][8]

Solubility Profile of this compound

While extensive quantitative data is sparse in publicly available literature, qualitative assessments and comparisons with analogous structures like nitrobenzene and cumene can provide valuable guidance. Nitrobenzene is noted to be soluble in organic solvents like ethanol, ether, and benzene.[7] Given the structural similarities, this compound is expected to exhibit good solubility in a range of common organic solvents.

For precise quantitative data, experimental determination is necessary. The following table is presented as a template for researchers to populate using the protocol outlined in Section 4.0.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar, Aliphatic | Moderate | Data to be determined |

| Toluene | Nonpolar, Aromatic | High | Data to be determined |

| Dichloromethane | Polar, Aprotic | High | Data to be determined |

| Acetone | Polar, Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar, Aprotic | High | Data to be determined |

| Isopropanol | Polar, Protic | Moderate | Data to be determined |

| Ethanol | Polar, Protic | Moderate | Data to be determined |

| Methanol | Polar, Protic | Moderate-Low | Data to be determined |

| Water | Polar, Protic | Very Low | Data to be determined |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a gold standard for generating reliable thermodynamic solubility data.[9][10]

Rationale and Self-Validation

This protocol is designed to ensure that true thermodynamic equilibrium is achieved and accurately measured.

-

Expertise & Causality: Using a sufficient excess of the solid compound ensures that the solution becomes saturated and remains so, even with minor temperature fluctuations. The extended equilibration time (e.g., 48-72 hours) is critical to allow the dissolution process to reach a plateau, which is essential for thermodynamic equilibrium.[9][11] Monitoring the concentration at multiple time points (e.g., 24, 48, 72 hours) validates that equilibrium has been reached when the concentration no longer significantly changes.[11]

-

Trustworthiness: The protocol incorporates triplicate measurements for statistical validity and quality control.[12] The use of a calibrated analytical technique like HPLC ensures accurate and precise quantification. Filtering the sample is a critical step to separate the undissolved solid from the saturated solution; using a chemically inert filter (e.g., PTFE) prevents solute adsorption, which could otherwise lead to erroneously low solubility values.[9]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade common organic solvents (see Table 1)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control (incubator)

-

Calibrated positive displacement pipettes and tips

-

Syringes (glass or polypropylene)

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and vials for sample dilution and HPLC analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials (in triplicate for each solvent). An "excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is ~50-100 mg.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Sampling and Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Prepare a series of dilutions of the saturated solution using the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of this compound.

-

The solid residue should also be analyzed (e.g., by DSC or XRD) to confirm that no phase transformation or solvation occurred during the experiment.[9]

-

-

Calculation:

-

Calculate the concentration from the HPLC data.

-

Convert the concentration to the desired units (e.g., mg/mL or g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling Considerations

This compound and its isomers are classified as harmful or toxic compounds.[13][14] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15][16]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors or dust.[16][17] Use non-sparking tools and keep away from ignition sources.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong bases.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[16]

Always consult the latest Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.[15][16][17]

Conclusion

This guide provides the theoretical foundation and a practical, robust experimental framework for characterizing the solubility of this compound in common organic solvents. While published quantitative data is limited, the principles of "like dissolves like" and Hansen Solubility Parameters predict moderate to high solubility in common nonpolar and polar aprotic solvents, and lower solubility in highly polar, protic solvents. By adhering to the detailed isothermal equilibrium protocol, researchers in synthetic chemistry and drug development can confidently generate the precise, reliable solubility data essential for process optimization, purification, and formulation.

References

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP Basics. Retrieved from [Link]

-

Just, G. M., & Stefan, D. S. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6526-74-5. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-ISOPROPYL-4-NITROBENZENE CAS#: 1817-47-6. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

ChemBK. (2024). 1-Isopropyl-2-nitro-benzene. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs FOR BIOWAIVER. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Nitrobenzene. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ws [chem.ws]

- 3. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

theoretical vs. experimental properties of 1-isopropyl-3-nitrobenzene

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Isopropyl-3-nitrobenzene

Introduction

This compound (CAS No. 6526-74-5) is an aromatic nitro compound with significant utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2] Its chemical structure, featuring both an activating isopropyl group and a deactivating nitro group at a meta-position relative to each other, imparts a unique reactivity profile. This guide provides a comprehensive analysis of the compound's properties, contrasting its computationally derived theoretical characteristics with experimentally determined data. Understanding this interplay is crucial for predicting its behavior in chemical reactions, optimizing synthesis protocols, and ensuring safe handling.

I. Molecular Structure and Theoretical Properties

Computational chemistry provides invaluable predictive data about a molecule's intrinsic properties before it is even synthesized. These theoretical values offer a baseline for understanding its behavior and are essential for modern chemical research. The canonicalized structure of this compound consists of a benzene ring substituted with an isopropyl group at position 1 and a nitro group at position 3.

Computed Molecular Data Summary

| Property | Value | Significance |

| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition.[1][3][4][5] |

| Molecular Weight | 165.19 g/mol | Used for stoichiometric calculations.[2][3][4] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Predicts drug transport properties like membrane permeability.[3] |

| Octanol/Water Partition Coeff. (LogP) | 3.24 | Indicates high hydrophobicity, suggesting good solubility in nonpolar solvents.[2][4] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the nitro group can act as H-bond acceptors.[3] |

| Rotatable Bond Count | 1 | Refers to the C-C bond between the benzene ring and the isopropyl group, influencing conformational flexibility.[6] |

| Complexity | 162 | A metric reflecting the intricacy of the molecular structure.[3] |

These computational values, derived from algorithms like XLogP3-AA, offer a powerful predictive framework. For instance, the TPSA and LogP values are critical in early-stage drug discovery for forecasting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

II. Experimental Physicochemical and Spectroscopic Properties

Experimental data provides a real-world validation of theoretical predictions. The properties of this compound have been characterized through various analytical techniques, which are summarized below.

Table of Experimental Properties

| Property | Value | Source |

| CAS Number | 6526-74-5 | [1][3][4] |

| Appearance | No data available | N/A |

| Boiling Point | 224.4°C at 760 mmHg | [4] |

| Density | 1.091 g/cm³ | [4] |

| Flash Point | 83.3°C | [4][7] |

| Refractive Index | 1.533 | [4] |

Spectroscopic Analysis: Elucidating the Structure